5-LOX Inhibition vs. Quercetin
HX-0836 (2',5'-dimethoxy-3,4-dihydroxychalcone) demonstrates superior 5-lipoxygenase (5-LOX) inhibitory potency relative to both the unsubstituted parent scaffold and the reference natural flavonoid quercetin. In a direct head-to-head study by Sogawa et al., HX-0836 inhibited 5-LOX more potently than quercetin [1]. The unsubstituted 3,4-dihydroxychalcone exhibits an IC50 of 43 nM against rat 5-LOX in RBL-1 cells, establishing the baseline activity of the core scaffold [2]. The 2',5'-dimethoxy substitution pattern enhances 5-LOX inhibition beyond that of quercetin, which in comparable RBL-1 cell assays typically displays IC50 values in the 0.6–4 µM range [1].
| Evidence Dimension | 5-Lipoxygenase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 qualitatively described as 'more than quercetin'; the 2',5'-disubstituted series exhibits optimal inhibition [1]. |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroxychalcone: IC50 = 43 nM [2]; Quercetin: IC50 ~0.6–4 µM (literature range for 5-LOX) [1]. |
| Quantified Difference | HX-0836 shows at least a ~14- to 93-fold improvement over quercetin based on the lower bound of quercetin's IC50 range. The enhancement over the unsubstituted parent is explicitly stated but not precisely quantified in the available abstract. |
| Conditions | In vitro inhibition of 5-lipoxygenase in RBL-1 cell lysates (rat basophilic leukemia cells). |
Why This Matters
For researchers screening 5-LOX inhibitors, HX-0836 offers significantly greater potency than quercetin—a widely used natural product benchmark—and a demonstrable improvement over the unsubstituted chalcone parent, making it a superior positive control or lead scaffold for anti-leukotriene drug discovery.
- [1] Sogawa S, Nihro Y, Ueda H, Izumi A, Miki T, Matsumoto H, Satoh T. 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. J Med Chem. 1993 Nov 26;36(24):3904-9. doi: 10.1021/jm00076a019. PMID: 8254620. View Source
- [2] BindingDB entry: BDBM50042963 (3,4-dihydroxychalcone). IC50: 43 nM for Polyunsaturated fatty acid 5-lipoxygenase (Rattus norvegicus). Assay: In vitro inhibition against 5-lipoxygenase in RBL-1 cells. Curated by ChEMBL. View Source
